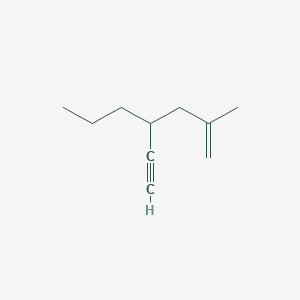
4-Ethynyl-2-methylhept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2-methylhept-1-ene is an organic compound characterized by the presence of both an alkyne and an alkene functional group Its molecular formula is C9H14, and it is known for its unique structure which includes a triple bond at the fourth carbon and a double bond at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethynyl-2-methylhept-1-ene can be synthesized through several methods. One common approach involves the alkylation of terminal alkynes. For instance, the reaction between 4-bromo-2-methylhept-1-ene and a strong base such as sodium amide (NaNH2) can yield this compound. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the coupling reactions necessary for the synthesis of this compound. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-methylhept-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Hydrogenation of the compound using catalysts such as palladium on carbon (Pd/C) can reduce both the alkyne and alkene groups to form the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
4-Ethynyl-2-methylhept-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alkenes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs that target specific pathways involving alkynes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-ethynyl-2-methylhept-1-ene involves its reactivity due to the presence of both alkyne and alkene groups. These functional groups can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-heptene: Similar in structure but lacks the alkyne group.
1-Heptyne: Contains an alkyne group but lacks the alkene group.
4-Methyl-2-pentyne: Another compound with both alkyne and alkene groups but with a different carbon chain structure.
Uniqueness
4-Ethynyl-2-methylhept-1-ene is unique due to the simultaneous presence of both alkyne and alkene groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of unsaturation.
Properties
CAS No. |
765906-93-2 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
4-ethynyl-2-methylhept-1-ene |
InChI |
InChI=1S/C10H16/c1-5-7-10(6-2)8-9(3)4/h2,10H,3,5,7-8H2,1,4H3 |
InChI Key |
ORSTZYKZAMZMCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=C)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


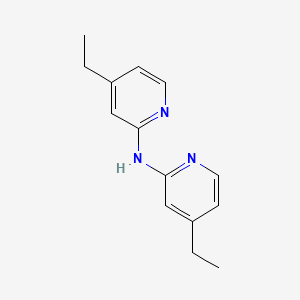
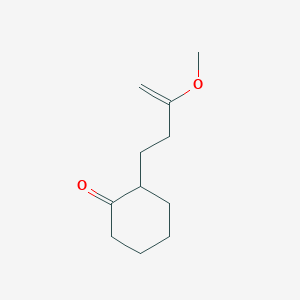
![6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile](/img/structure/B14227642.png)
![1,2-Di([1,1'-binaphthalen]-4-yl)benzene](/img/structure/B14227643.png)
![1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one](/img/structure/B14227649.png)
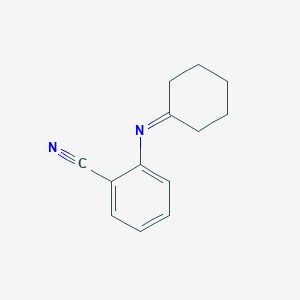
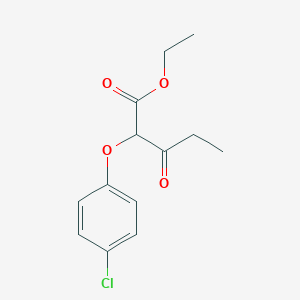
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl-](/img/structure/B14227672.png)
![1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14227677.png)
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
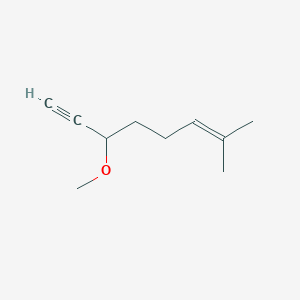
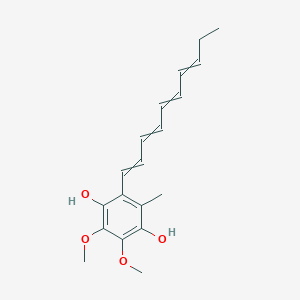
![11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate](/img/structure/B14227697.png)
